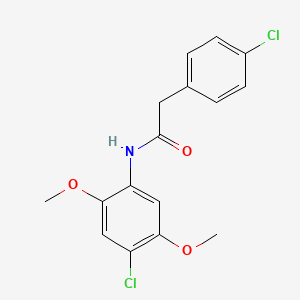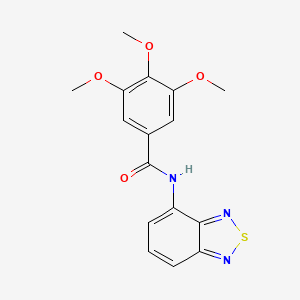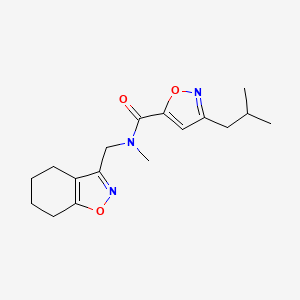![molecular formula C9H9N3O4S2 B5588392 4-[(3-isoxazolylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5588392.png)
4-[(3-isoxazolylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-isoxazolylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C9H9N3O4S2 and its molecular weight is 287.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 287.00344812 g/mol and the complexity rating of the compound is 409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Carbonic Anhydrase Inhibition for Antitumor Therapy
Sulfonamide compounds, including halogenated sulfonamides and halogenophenylaminobenzolamide derivatives, have been investigated for their potent inhibition of tumor-associated carbonic anhydrase isozyme IX. This enzyme is a target for anticancer therapy due to its expression in tumor tissues and involvement in tumor growth and metastasis. The inhibition of carbonic anhydrase IX by these sulfonamides suggests potential applications as antitumor agents, offering a foundation for the design of more potent and selective inhibitors (Ilies et al., 2003).
Antimicrobial Applications
New thiophene derivatives synthesized from 2-(2-Cyano-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxamide have shown promising antimicrobial activities. This highlights the potential of sulfonamide compounds in the development of novel antimicrobial agents, which could be effective against resistant strains of bacteria (Khalil et al., 2010).
Investigation of Tautomeric Behavior
The tautomeric behavior of sulfonamide derivatives has been studied using spectroscopic methods and density functional theory. Understanding the tautomeric forms of molecules like 3-amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxide is crucial for their pharmaceutical and biological activities, offering insights into their potential therapeutic applications (Erturk et al., 2016).
Pro-Apoptotic Indapamide Derivatives for Cancer Treatment
Synthesis of pro-apoptotic indapamide derivatives demonstrates the potential of sulfonamide-based compounds in anticancer therapy. These compounds, particularly 4-chloro-3-({[(substitutedamino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide, have shown high proapoptotic activity in melanoma cell lines, suggesting their use as anticancer agents (Yılmaz et al., 2015).
Electrophilic Quenching and Synthesis of Thioalkyl Derivatives
The lateral metalation and electrophilic quenching of isoxazoles bearing electron-withdrawing groups lead to the selective synthesis of thioalkyl derivatives. This method provides a direct and synthetically useful approach to obtaining compounds with potential biological activities, including antimicrobial and anticancer properties (Balasubramaniam et al., 1990).
Propriétés
IUPAC Name |
N-methyl-4-(1,2-oxazol-3-ylsulfamoyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O4S2/c1-10-9(13)7-4-6(5-17-7)18(14,15)12-8-2-3-16-11-8/h2-5H,1H3,(H,10,13)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCCHXVPUNUDPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CS1)S(=O)(=O)NC2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) furan-2-carboxylate](/img/structure/B5588314.png)
![PIPERIDINO[3-(PIPERIDINOSULFONYL)PHENYL]METHANONE](/img/structure/B5588321.png)

![3-[3-(4-ethylpiperazin-1-yl)propyl]-8-(tetrahydrofuran-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5588346.png)

![N-[(2-chloro-3-pyridinyl)methyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5588355.png)

![4-methoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5588371.png)

![(1S,5R)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5588387.png)

![5-(2-azaspiro[4.4]non-2-ylcarbonyl)-1-(2-ethoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5588396.png)
![5-chloro-2-{3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridine](/img/structure/B5588405.png)
![8-fluoro-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-2-quinolinecarboxamide](/img/structure/B5588410.png)
